5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione
Overview
Description
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione is a complex organic compound that features a bicyclic structure with significant potential in various scientific fields. This compound is characterized by its unique arrangement of atoms, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione typically involves the nucleophilic attack and intramolecular cyclization of precursor molecules. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biochemical research, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the pyrimidine-2,4-dione moiety.
2-azabicyclo[3.2.1]octane: Another bicyclic compound with potential in drug discovery.
Uniqueness
5-(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)-1H-pyrimidine-2,4-dione is unique due to its combination of a bicyclic structure with a pyrimidine-2,4-dione moiety
Properties
IUPAC Name |
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-13(2)4-9-5-14(3,7-13)8-17(9)10-6-15-12(19)16-11(10)18/h6,9H,4-5,7-8H2,1-3H3,(H2,15,16,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIFQDBYOBOTPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=CNC(=O)NC3=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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